

# AG 1295: A Technical Guide for Oncological Research

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## Compound of Interest

Compound Name: AG 1295

Cat. No.: B1665054

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## Introduction

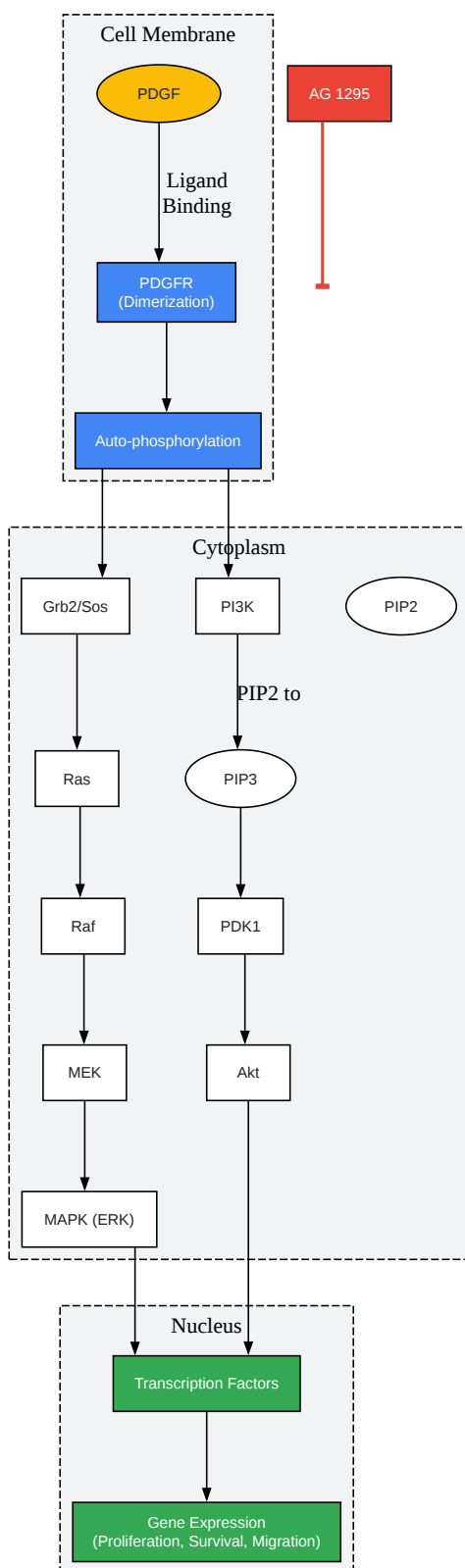
**AG 1295** is a synthetically derived, cell-permeable tyrphostin, a class of compounds designed to inhibit the activity of protein tyrosine kinases (PTKs). Specifically, **AG 1295** is recognized as a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2] Its ability to block the signaling cascades initiated by PDGF has made it a valuable research tool for investigating the roles of this pathway in various physiological and pathological processes, particularly in oncology and proliferative disorders like restenosis.[2] This document provides a technical overview of **AG 1295**, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of its associated signaling pathways and workflows.

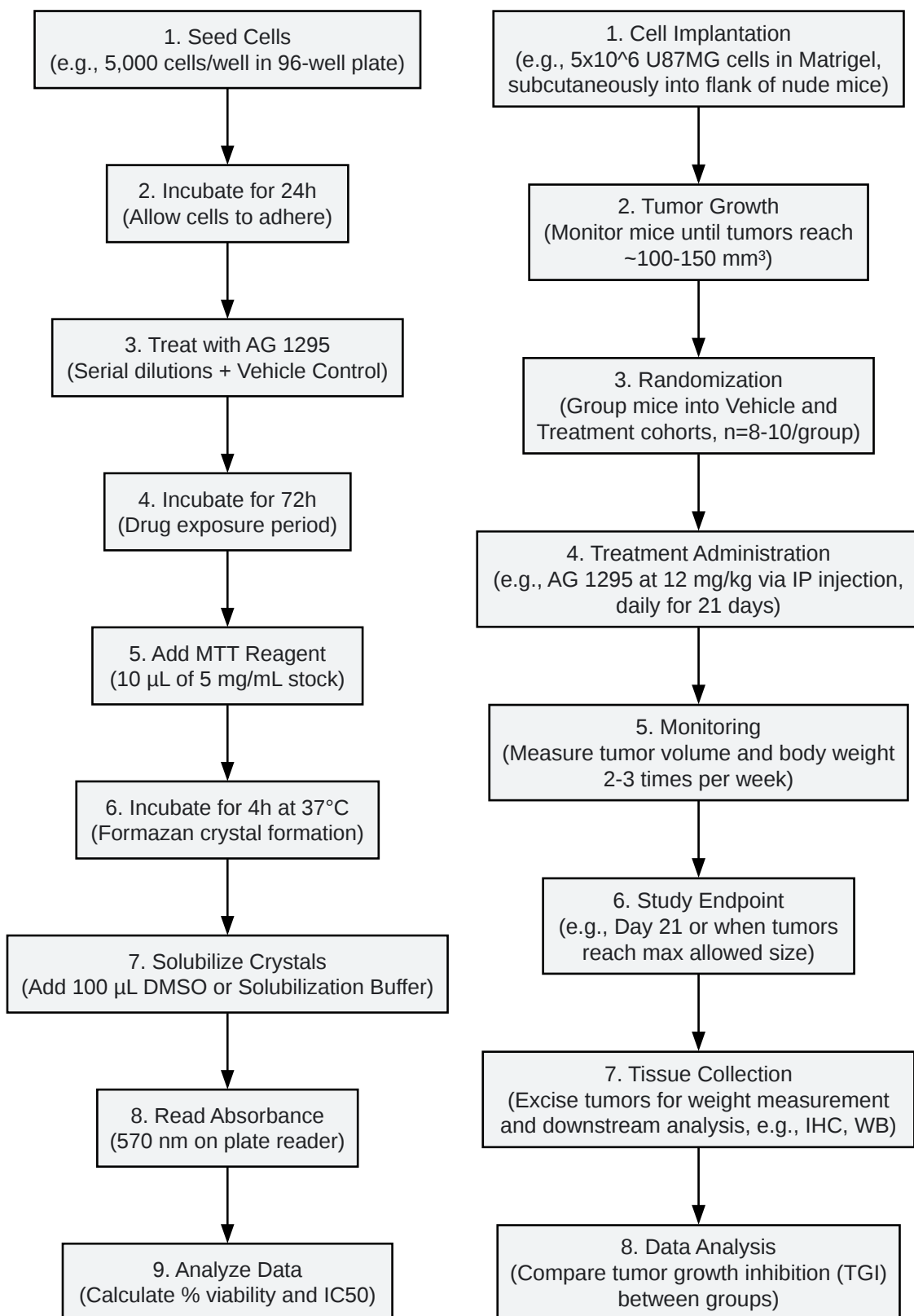
## Mechanism of Action

**AG 1295** functions as an ATP-competitive inhibitor, targeting the intracellular kinase domain of the Platelet-Derived Growth Factor Receptor.[3] Upon binding of its ligand (PDGF), the PDGFR undergoes dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various SH2 domain-containing signaling proteins, which in turn activate downstream pathways crucial for cell proliferation, migration, and survival, such as the Ras-MAPK and PI3K-Akt pathways.

**AG 1295** selectively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This action effectively abolishes receptor autophosphorylation and blocks all subsequent downstream signaling.[2][4] While

highly selective for PDGFR, **AG 1295** has also been reported to inhibit c-Kit, another member of the PDGFR family of receptor tyrosine kinases.<sup>[4]</sup> It has been shown to have no significant effect on the Epidermal Growth Factor Receptor (EGFR).<sup>[4]</sup>





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